
S-(3-Hydroxydodecanoate)-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Hydroxydodecanoate)-CoA: is a medium-chain-length polyhydroxyalkanoate (PHA) that plays a significant role in various biochemical processes. This compound is a derivative of coenzyme A (CoA) and is involved in the metabolism of fatty acids. It is synthesized by microorganisms and is part of the polyhydroxyalkanoates family, which are biodegradable polyesters produced by bacteria for carbon and energy storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Hydroxydodecanoate)-CoA involves the enzymatic conversion of fatty acids. One of the key enzymes involved is LpxD, which facilitates the transfer of R-3-hydroxydodecanoate to the 2′ amine of UDP-3-O-(3-hydroxydecanoyl) utilizing an ACP donor . This process is typically carried out under controlled conditions to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms. These microorganisms are cultivated in bioreactors where they produce the compound through fermentation processes. The production conditions, such as temperature, pH, and nutrient supply, are optimized to maximize yield .
Chemical Reactions Analysis
Types of Reactions: S-(3-Hydroxydodecanoate)-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of dodecanoic acid derivatives .
Scientific Research Applications
Chemistry: In chemistry, S-(3-Hydroxydodecanoate)-CoA is used as a building block for the synthesis of biodegradable polymers. These polymers have applications in the production of environmentally friendly plastics.
Biology: In biological research, this compound is studied for its role in fatty acid metabolism and energy storage. It is also used to investigate the metabolic pathways of microorganisms .
Medicine: In medicine, this compound is explored for its potential in drug delivery systems and as a biomarker for certain diseases. Its biocompatibility makes it suitable for various biomedical applications .
Industry: Industrially, this compound is used in the production of bioplastics and other sustainable materials. Its biodegradability and non-toxicity make it an attractive alternative to conventional plastics .
Mechanism of Action
The mechanism of action of S-(3-Hydroxydodecanoate)-CoA involves its role as an intermediate in the biosynthesis of lipids. It acts as a substrate for enzymes involved in fatty acid elongation and desaturation. The compound is transferred to specific molecular targets, such as acyl carrier proteins (ACPs), which facilitate its incorporation into larger lipid molecules .
Comparison with Similar Compounds
- 3-Hydroxydecanoate-CoA
- 3-Hydroxyhexanoate-CoA
- 3-Hydroxyoctanoate-CoA
Comparison: S-(3-Hydroxydodecanoate)-CoA is unique due to its medium-chain length, which imparts specific properties such as enhanced biodegradability and biocompatibility. Compared to shorter-chain compounds like 3-Hydroxyhexanoate-CoA, it offers better mechanical properties and stability. On the other hand, longer-chain compounds like 3-Hydroxyoctanoate-CoA may have different applications due to their distinct physical and chemical characteristics .
Properties
Molecular Formula |
C33H58N7O18P3S |
|---|---|
Molecular Weight |
965.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxydodecanethioate |
InChI |
InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t21?,22-,26+,27?,28+,32-/m1/s1 |
InChI Key |
IJFLXRCJWPKGKJ-CWUHCFGCSA-N |
Isomeric SMILES |
CCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


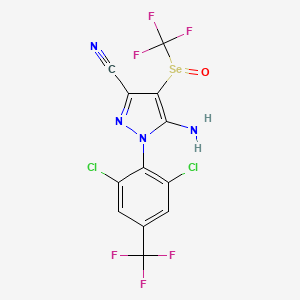
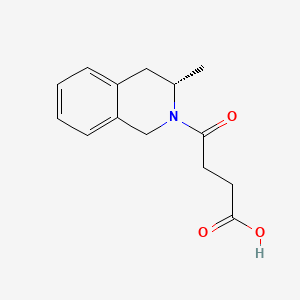

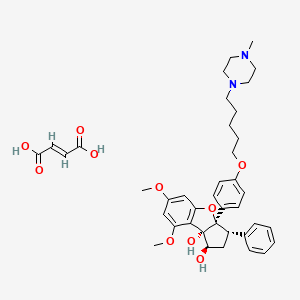
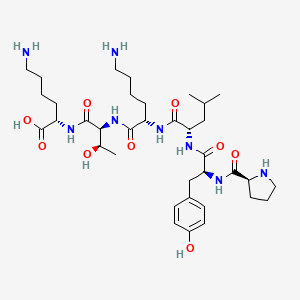
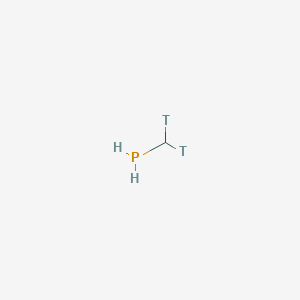
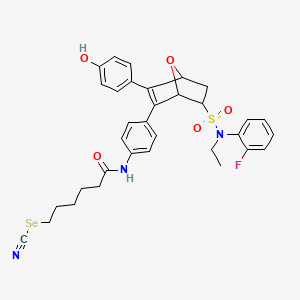
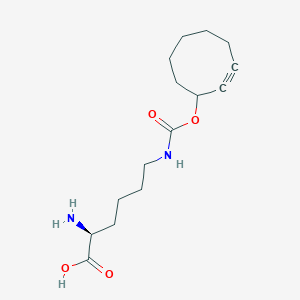
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

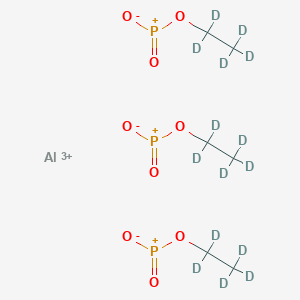
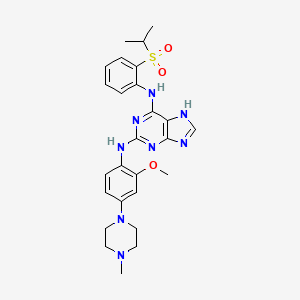

![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
